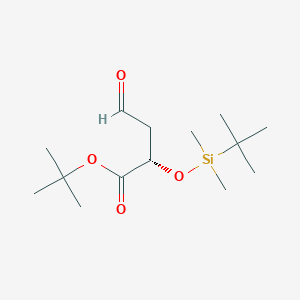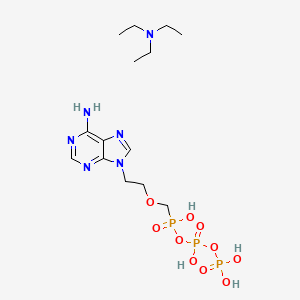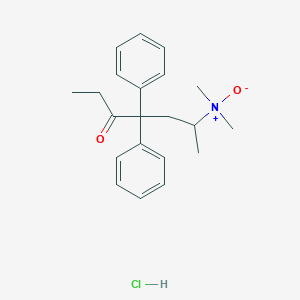
rac Methadone N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Methadone N-Oxide Hydrochloride: is a chemical compound with the molecular formula C21H27NO2 (HCl) It is a derivative of methadone, a synthetic opioid used for pain management and opioid dependence treatment
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Methadone N-Oxide Hydrochloride can be synthesized by reacting methadone with an oxidizing agent. One common method involves the use of perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: rac Methadone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to methadone using reducing agents.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Methadone.
Substitution: Substituted methadone derivatives.
Scientific Research Applications
rac Methadone N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in pain management and opioid dependence treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of rac Methadone N-Oxide Hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as a full agonist at the µ-opioid receptor, mimicking the effects of natural opioids like endorphins and enkephalins . Additionally, it may interact with other receptors and pathways, contributing to its analgesic and therapeutic effects.
Comparison with Similar Compounds
Methadone: The parent compound, used for pain management and opioid dependence treatment.
Acetylmethadol: A derivative with similar opioid properties.
Levacetylmethadol: Another derivative with extended duration of action.
Uniqueness: rac Methadone N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H28ClNO2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
UBXNXUHNYJHAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


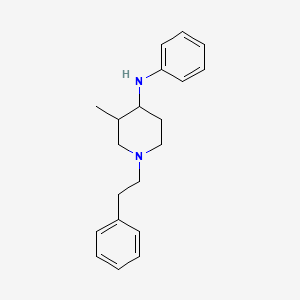
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
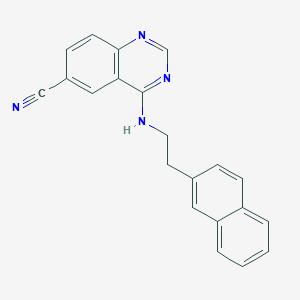

![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)
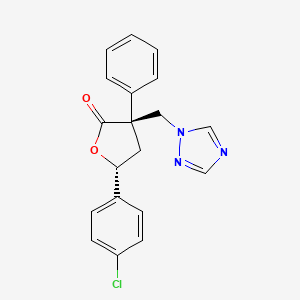

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)


